molecular formula C27H26O3 B585092 Nabumetone-d6 Dimer Impurity CAS No. 1346600-45-0

Nabumetone-d6 Dimer Impurity

Cat. No.: B585092
CAS No.: 1346600-45-0
M. Wt: 404.539
InChI Key: UMTKETXRHOPDDD-WFGJKAKNSA-N
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Description

Nabumetone-d6 Dimer Impurity is a deuterated derivative of the dimeric impurity formed during the synthesis or degradation of Nabumetone, a non-steroidal anti-inflammatory drug (NSAID). This impurity is structurally characterized as a dimer of Nabumetone, where six hydrogen atoms are replaced with deuterium (²H or D), resulting in the molecular formula C27H20D6O3 and a molecular weight of 404.53 g/mol . It serves as a critical reference standard in analytical workflows to ensure compliance with pharmacopeial limits for impurities in Nabumetone drug substances and products.

The dimerization likely arises from intermolecular reactions during manufacturing, such as condensation or oxidative coupling. Its deuterated form is particularly valuable for mass spectrometry-based quantification due to isotopic labeling, which minimizes interference from non-deuterated analogs during detection .

Properties

CAS No.

1346600-45-0

Molecular Formula

C27H26O3

Molecular Weight

404.539

IUPAC Name

1,5-bis[6-(trideuteriomethoxy)naphthalen-2-yl]pentan-3-one

InChI

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3/i1D3,2D3

InChI Key

UMTKETXRHOPDDD-WFGJKAKNSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC

Synonyms

1,5-Bis(6-methoxy-2-naphthalenyl)-3-pentanone-d6; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nabumetone-d6 Dimer Impurity involves the incorporation of deuterium atoms into the Nabumetone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as chromatography and mass spectrometry, are employed to verify the incorporation of deuterium atoms .

Chemical Reactions Analysis

Types of Reactions: Nabumetone-d6 Dimer Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Nabumetone-d6 Dimer Impurity has several scientific research applications, including:

Mechanism of Action

Nabumetone-d6 Dimer Impurity, like Nabumetone, is a prodrug that is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid. This active metabolite inhibits the cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. By inhibiting these enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Nabumetone-Related Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Nabumetone-d6 Dimer Impurity and other Nabumetone-related impurities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C27H20D6O3 404.53 Deuterated binaphthalenyl dimer with methoxy groups
Nabumetone Dimer Impurity C27H26O3 398.49 Non-deuterated binaphthalenyl dimer
6,6′-Dimethoxy-2,2′-binaphthalenyl C22H18O2 314.38 Smaller dimer lacking Nabumetone’s side chain
Ethyl 6-methoxy-2-Naphthoate C14H14O3 230.26 Ester derivative of 6-methoxy-2-naphthoic acid
4-(6-Methoxy-2-naphthyl)-4-hydroxy-butan-2-one C15H16O3 244.29 Hydroxylated ketone intermediate
Key Observations:
  • Deuteration Impact: The deuterated dimer exhibits a 6 g/mol increase in molecular weight compared to its non-deuterated counterpart, attributable to the replacement of six H atoms with D .
  • Structural Complexity: The dimer impurities (both deuterated and non-deuterated) are larger and more structurally complex than monomeric impurities like Ethyl 6-methoxy-2-Naphthoate, which affects their chromatographic retention times and solubility profiles.
  • Functional Groups: Ethyl 6-methoxy-2-Naphthoate contains an ester group, while 4-(6-Methoxy-2-naphthyl)-4-hydroxy-butan-2-one features a hydroxylated ketone.

Analytical and Regulatory Considerations

Chromatographic Behavior
  • This compound: Used as an internal standard in HPLC-MS due to its isotopic distinction, enabling precise quantification of the non-deuterated dimer in presence of matrix interference .
  • Nabumetone Dimer Impurity: Detected via reverse-phase HPLC with UV detection at 254 nm, but may co-elute with other non-polar impurities without isotopic labeling .
Pharmacopeial Limits
  • The United States Pharmacopeia (USP) mandates stringent control of related compounds in Nabumetone, including the dimer impurity, with identification thresholds typically set at 0.1% .
  • Regulatory guidelines emphasize the need for deuterated standards to validate analytical methods, ensuring specificity and accuracy in impurity profiling .

Q & A

Q. How can researchers resolve contradictions in impurity profiles when comparing different detection methods (e.g., HPLC vs. LC-MS)?

  • Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in dimer quantification may arise from ionization suppression in LC-MS; confirm via HPLC-UV with a validated reference standard . Use statistical tools (e.g., ANOVA) to assess method variability and refine detection limits .

Q. What mechanistic insights explain the formation of this compound during synthesis?

  • Methodology : Investigate reaction intermediates via time-resolved mass spectrometry to identify dimerization pathways (e.g., radical coupling, nucleophilic substitution). Kinetic studies under varying temperatures/pH can reveal activation energy barriers. Compare synthetic routes (e.g., solvent selection, catalyst use) to minimize side reactions .

Q. How do chiral centers in Nabumetone-d6 influence dimer impurity configuration and bioactivity?

  • Methodology : Use chiral HPLC to separate enantiomers and assess their dimerization propensity. Test isolated dimer enantiomers in vitro for receptor binding or metabolic stability. Computational modeling (e.g., molecular docking) can predict stereochemical effects on pharmacological activity .

Q. What strategies mitigate dimer impurity carryover during large-scale purification of Nabumetone-d6?

  • Methodology : Optimize chromatography parameters (e.g., gradient elution, column packing material) to enhance dimer separation. Implement in-process controls (IPC) with real-time HPLC monitoring to track impurity levels. Evaluate solvent polarity and crystallization conditions to suppress dimer aggregation .

Data Analysis and Interpretation

Q. How should researchers address batch-to-batch variability in this compound levels?

  • Methodology : Perform multivariate analysis (e.g., PCA) on process parameters (temperature, stirring rate) to identify critical variables. Use design-of-experiments (DoE) to optimize synthesis conditions. Establish acceptance criteria based on historical batch data and regulatory thresholds .

Q. What bioanalytical approaches validate the absence of dimer impurity in Nabumetone-d6 pharmacokinetic studies?

  • Methodology : Employ LC-MS/MS with stable isotope-labeled internal standards to differentiate dimer impurities from metabolites. Validate assays for selectivity in biological matrices (e.g., plasma, urine). Cross-reference with in silico toxicity predictions to assess clinical relevance .

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